Syntelin

描述

Syntelin 是一种化学化合物,以其选择性抑制着丝粒相关蛋白 E (CENP-E) 而闻名,CENP-E 是一种有丝分裂驱动蛋白。 它具有 160 nM 的 IC50 值,表明其在抑制 CENP-E 运动能力方面具有效力 。 This compound 代表了新型的 CENP-E 运动抑制剂类别,与其他抑制剂如 GSK923295 不同 .

化学反应分析

Syntelin 会经历各种化学反应,主要涉及其与 CENP-E 的相互作用。 它不抑制细胞周期 S 期和 G2 期的进程,但会导致有丝分裂阻滞,并伴随染色体滞后 。 该化合物与 GSK923295 的结合位点不同,使其对耐受 GSK923295 的 CENP-E 突变体有效 .

科学研究应用

Efficacy Against Triple-Negative Breast Cancer

Recent studies have demonstrated that syntelin significantly inhibits the proliferation of TNBC cell lines, such as MDA-MB-231. In a time-course analysis using an MTT assay, long-term treatment with this compound resulted in a marked decrease in cell viability compared to control groups. The following table summarizes key findings from these studies:

| Time (h) | Comparison Groups | Absorbance | Adjusted P-value |

|---|---|---|---|

| 12 | This compound vs. Taxol | 0.463 ± 0.037 vs. 0.437 ± 0.024 | 0.867 |

| Control vs. This compound | 0.73 ± 0.043 vs. 0.463 ± 0.037 | <0.001 | |

| Control vs. Taxol | 0.73 ± 0.043 vs. 0.437 ± 0.024 | <0.001 | |

| 15 | This compound vs. Taxol | 0.439 ± 0.042 vs. 0.422 ± 0.026 | 0.942 |

| Control vs. This compound | 0.742 ± 0.041 vs. 0.439 ± 0.042 | <0.001 | |

| Control vs. Taxol | 0.742 ± 0.041 vs. 0.422 ± 0.026 | <0.001 |

These results indicate that this compound not only inhibits cell growth but also alters the fate of cancer cells by promoting apoptosis over necrosis, which is a significant advantage compared to traditional chemotherapeutics like taxol that tend to induce necrosis and inflammation .

Potential for Clinical Applications

The promising preclinical findings suggest that this compound could serve as a novel therapeutic agent for TNBC treatment, warranting further clinical investigation to establish its efficacy and pharmacokinetics in human subjects . The differential effects on apoptosis may lead to reduced side effects associated with inflammation during chemotherapy.

Case Studies and Future Directions

Several studies have begun to explore the broader implications of this compound beyond just TNBC:

- Mitotic Checkpoint Regulation : this compound has been utilized as a tool to study mitotic checkpoint regulation and chromosome dynamics, providing insights into how cancer cells manage chromosome alignment during division .

- Combination Therapies : Research is ongoing into combining this compound with other therapeutic agents to enhance its efficacy against various cancer types while minimizing side effects .

- Organoid Models : Future studies will employ TNBC organoid models to better understand the proteogenomic landscape and tailor precision therapies based on individual patient profiles .

作用机制

相似化合物的比较

准备方法

Syntelin 的合成涉及对结构多样化化合物的化学库进行修饰。 制备方法包括将 2 毫克药物溶解在 50 微升二甲基亚砜 (DMSO) 中,以实现 40 毫克/毫升的母液浓度 。 关于合成路线和工业生产方法的更多细节在文献中尚未找到。

生物活性

Syntelin is a small molecule that has garnered attention in recent years for its role as an inhibitor of the mitotic kinesin CENP-E (Centromere Protein E). This compound has been studied primarily in the context of cancer research, particularly its effects on cell division and proliferation in various cancer cell lines.

This compound functions by inhibiting the motor activity of CENP-E, which is critical for proper chromosome alignment and segregation during mitosis. The inhibition of CENP-E leads to significant perturbations in the assembly of the central spindle, which is essential for accurate sister chromatid separation during anaphase. Research has demonstrated that this compound disrupts the formation of anti-parallel microtubule bundles necessary for stable midzone arrays, thereby causing mitotic arrest in treated cells .

Research Findings

- Cellular Impact : In studies involving gastric organoids and HeLa cells, this compound treatment resulted in misaligned chromosomes and delayed transition from metaphase to anaphase. Specifically, cells treated with this compound exhibited a notable increase in the time required to complete mitosis compared to control groups .

- Cancer Cell Proliferation : this compound has been shown to inhibit the proliferation of triple-negative breast cancer (TNBC) cells significantly. In preclinical studies utilizing TNBC organoids, this compound's efficacy was evaluated alongside its pharmacokinetic properties, indicating potential as a therapeutic agent .

- Protein Interactions : Utilizing mass spectrometry, researchers identified a novel protein complex formed by CENP-E and PRC1 (Protein Regulator of Cytokinesis 1) in the presence of this compound. This interaction is crucial for organizing dynamic kinetochore microtubules into stable structures necessary for proper cell division .

Case Studies

Several case studies have explored the biological activity of this compound:

- Case Study 1 : In a study involving breast cancer models, this compound was administered to evaluate its effects on tumor growth and cellular dynamics. Results indicated a marked reduction in tumor size and cellular proliferation rates compared to untreated controls, underscoring its potential as a targeted cancer therapy .

- Case Study 2 : Another investigation focused on the effects of this compound on mitotic progression in various cancer cell lines. The study found that this compound effectively induced mitotic arrest and apoptosis in cells with aberrant CENP-E function, suggesting its utility in treating cancers characterized by such dysregulation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Type | Effect Observed | Mechanism |

|---|---|---|---|

| Study 1 | Gastric Organoids | Delayed metaphase-anaphase transition | Inhibition of CENP-E motor activity |

| Study 2 | Triple-Negative Breast Cancer | Reduced cell proliferation | Disruption of microtubule organization |

| Study 3 | HeLa Cells | Misalignment of chromosomes | Perturbation of PRC1 organization |

属性

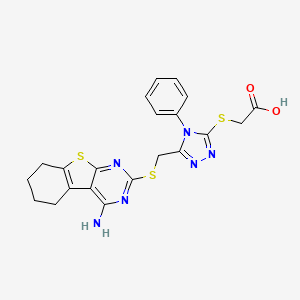

IUPAC Name |

2-[[5-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2S3/c22-18-17-13-8-4-5-9-14(13)32-19(17)24-20(23-18)30-10-15-25-26-21(31-11-16(28)29)27(15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,28,29)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRISILOMIVCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。